molecular formula C30H56O7 B12916137 [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate

[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate

Cat. No.: B12916137
M. Wt: 528.8 g/mol
InChI Key: VUGBYFHERPAGBX-FFDQPCAYSA-N
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Description

(2R,3R,4S)-2-(®-1-(Dodecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl dodecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features multiple hydroxyl groups and ester linkages, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(®-1-(Dodecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl dodecanoate typically involves multi-step organic reactions. One common method includes the esterification of dodecanoic acid with a suitable alcohol under acidic conditions. The hydroxyl groups are protected during the initial steps and deprotected in the final stages to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The ester linkages can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying chiral reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, surfactants, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(®-1-(Dodecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl dodecanoate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane properties and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-(®-1-(Hexadecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl hexadecanoate
  • (2R,3R,4S)-2-(®-1-(Octadecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl octadecanoate

Uniqueness

Compared to similar compounds, (2R,3R,4S)-2-(®-1-(Dodecanoyloxy)-2-hydroxyethyl)-4-hydroxytetrahydrofuran-3-yl dodecanoate has a unique balance of hydrophilic and hydrophobic properties due to its specific chain length and functional groups. This makes it particularly useful in applications requiring precise control over molecular interactions and solubility.

Biological Activity

The compound [(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate is a complex fatty acid derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and biochemical properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H46O5C_{24}H_{46}O_5, with a molecular weight of approximately 402.63 g/mol. This compound features a dodecanoyloxy group and a dihydroxyoxolane moiety, which contribute to its unique biological properties.

  • Antioxidant Properties : The presence of hydroxyl groups in the oxolane ring suggests potential antioxidant activity. Studies indicate that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Fatty acid esters have been shown to modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various tissues .
  • Cell Membrane Interaction : The long hydrophobic chain allows this compound to integrate into lipid membranes, potentially affecting membrane fluidity and permeability, which can influence cellular signaling pathways .

Case Studies

  • In Vitro Studies : Research has demonstrated that similar compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, studies involving fatty acid esters have shown inhibition of proliferation in breast cancer cells through apoptosis induction .
  • Animal Models : In vivo studies have indicated that compounds with structural similarities can reduce tumor growth in xenograft models by enhancing apoptosis and inhibiting angiogenesis .
  • Metabolomics Analysis : A metabolomics approach using LC-QTOF-MS has identified the metabolic pathways influenced by this compound, highlighting its role in lipid metabolism and energy homeostasis .

Data Table: Biological Activities and Findings

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation ,
CytotoxicityInduces apoptosis in cancer cell lines
Metabolic RegulationInfluences lipid metabolism; affects energy homeostasis

Discussion

The biological activity of this compound suggests significant therapeutic potential, particularly in oncology and inflammatory diseases. Its dual role as an antioxidant and anti-inflammatory agent could provide a multifaceted approach to treatment.

Properties

Molecular Formula

C30H56O7

Molecular Weight

528.8 g/mol

IUPAC Name

[(2R,3R,4S)-2-[(1R)-1-dodecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] dodecanoate

InChI

InChI=1S/C30H56O7/c1-3-5-7-9-11-13-15-17-19-21-27(33)36-26(23-31)30-29(25(32)24-35-30)37-28(34)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-32H,3-24H2,1-2H3/t25-,26+,29+,30+/m0/s1

InChI Key

VUGBYFHERPAGBX-FFDQPCAYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCC)O

Origin of Product

United States

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